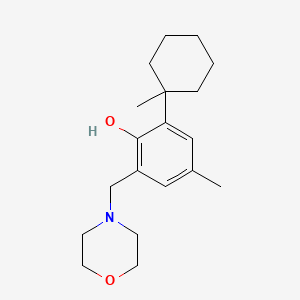

![molecular formula C18H14N2O3 B5551576 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione" typically involves complex organic reactions. For instance, derivatives of hexahydro-1H-isoindole-1,3(2H)-dione have been synthesized starting from 3-sulfolene, through epoxidation and subsequent opening of the epoxide with nucleophiles to yield various derivatives (Tan et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in this class has been studied extensively. For example, the crystal structure of 2-[(phenylamino)methyl]-isoindole-1,3-dione was determined, showing a Mannich base in which a methyl group bridges molecules of phthalimide and aniline (Franklin et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of similar compounds involves various types of reactions. One study described a facile synthesis of 1H-isoindole-1,3(2H)-diones through reactions of corresponding anhydrides with potassium cyanate or sodium thiocyanate, highlighting the compound's versatility in synthesis (Nikpour et al., 2006).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure and conformation of 2-[(phenylamino)methyl]-isoindole-1,3-dione, for instance, provide insights into its stability and potential interactions with other molecules (Franklin et al., 2011).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, pH stability, and reaction mechanisms, are essential for the application of these compounds in synthesis and potential drug development. The synthesis of 1H-isoindole-1,3(2H)-diones via reactions with potassium cyanate or sodium thiocyanate showcases the compound's chemical reactivity and potential for further functionalization (Nikpour et al., 2006).

科学的研究の応用

Synthesis and Chemical Properties

- Oxindoles, including compounds like 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, are significant in pharmaceuticals and natural products. An oxidative tandem route has been established for assembling 3-(2-oxoethyl)indolin-2-ones using iron catalysts and peroxides, highlighting the compound's relevance in synthetic chemistry (Ouyang et al., 2014).

- Indolic compounds like this compound undergo degradation under methanogenic and sulfate-reducing conditions, leading to oxindole and isatin as intermediates, indicating their environmental degradation pathway (Gu et al., 2002).

Pharmacological Applications

- Oxindole-based compounds, including derivatives of the discussed compound, show potential as kinase inhibitors. They demonstrate strong inhibition of cyclin-dependent kinase 2 (CDK2), suggesting their role in cancer treatment and prevention of chemotherapy-induced alopecia (Bramson et al., 2001).

- Copper(II) complexes with oxindole-derived ligands have been explored as potential antitumoral agents, highlighting the medicinal significance of oxindoles in cancer therapy (Cerchiaro & Ferreira, 2006).

Material Science and Environmental Applications

- Synthesis of donor-acceptor conjugated polymers utilizing isoindigo derivatives, including this compound, has been reported. These polymers exhibit broad absorption spectra and ambipolar transport properties, relevant in organic electronics (Jiang et al., 2016).

- The compound's derivatives have shown promise in fluorescence “Turn-off” sensing of Cu(II) and Fe(III) ions, demonstrating its utility in chemosensing and environmental monitoring (Pathak et al., 2015).

将来の方向性

特性

IUPAC Name |

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-16(19-10-9-12-5-1-4-8-15(12)19)11-20-17(22)13-6-2-3-7-14(13)18(20)23/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXDGKRHPCEOLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)

![N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5551502.png)

![2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)

![6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551512.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)

![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)